molecular formula C9H8O3 B1201810 3-Hydroxycinnamic acid CAS No. 588-30-7

3-Hydroxycinnamic acid

Cat. No.: B1201810
CAS No.: 588-30-7
M. Wt: 164.16 g/mol
InChI Key: KKSDGJDHHZEWEP-SNAWJCMRSA-N
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Description

3-Hydroxycinnamic acid is a phenolic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain. This compound is naturally found in various plants and is known for its antioxidant properties. It plays a significant role in plant metabolism and defense mechanisms.

Biochemical Analysis

Biochemical Properties

3-Hydroxycinnamic acid is involved in several biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL), which are crucial in the phenylpropanoid pathway . These interactions lead to the formation of various secondary metabolites, including flavonoids and lignins. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

Cellular Effects

This compound influences various cellular processes. It has been shown to modulate cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses . Additionally, it affects gene expression by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines . The compound also impacts cellular metabolism by enhancing glucose uptake and reducing lipid accumulation in adipocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant proteins . Furthermore, this compound modulates gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods . Its efficacy may decrease due to degradation or metabolic conversion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation, improved glucose metabolism, and enhanced antioxidant capacity . At high doses, it may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, where it is synthesized from phenylalanine via the action of PAL and 4CL . It can be further metabolized into various derivatives, including flavonoids, lignins, and hydroxycinnamic acid amides . These metabolic pathways are crucial for plant defense mechanisms and contribute to the compound’s biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be conjugated with sugars or other molecules, affecting its solubility and bioavailability . The compound tends to accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, vacuoles, and cell walls . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments . Post-translational modifications, such as glycosylation, can also affect its targeting and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid, which is then hydroxylated to produce this compound . Another method involves the Claisen-Schmidt condensation of benzaldehyde with malonic acid, followed by decarboxylation and hydroxylation .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms to convert simple precursors into the desired compound. This method is preferred due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxycinnamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxycinnamic acid is often compared with other hydroxycinnamic acids, such as:

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in multiple fields .

Properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336224
Record name trans-m-Coumaric acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14755-02-3, 588-30-7
Record name trans-3-Hydroxycinnamic acid
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Record name 3-Coumaric acid
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Record name 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)-
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Record name Cinnamic acid, m-hydroxy-
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Record name Cinnamic acid, m-hydroxy-
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Record name trans-m-Coumaric acid
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Record name 3-hydroxycinnamic acid
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Record name 3'-HYDROXYCINNAMIC ACID
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Record name m-Coumaric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 194 °C
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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